{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid - 1016690-98-4

{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid

Catalog Number: EVT-3209196
CAS Number: 1016690-98-4
Molecular Formula: C8H6ClF3N2O2
Molecular Weight: 254.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid is a key intermediate compound identified in the synthesis of umibecestat (CNP520) []. Umibecestat is a potent, selective, and efficacious β-secretase (BACE1) inhibitor []. BACE1 is a key enzyme involved in the production of amyloid-beta (Aβ) peptides, which are considered central to the pathogenesis of Alzheimer's disease [].

Synthesis Analysis

The synthesis of {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid is a multi-step process. One specific method involves utilizing 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid as a starting material and reacting it with (R)-3-amino-3,6-dimethyl-6-trifluoromethyl-3,6-dihydro-2H-[1,4]oxazine []. This reaction yields the target compound, {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid [].

Applications

{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid serves as a crucial intermediate in the synthesis of umibecestat (CNP520) []. Umibecestat has shown significant promise in preclinical studies as a potential therapeutic agent for the prevention of Alzheimer's disease due to its ability to inhibit BACE1 and reduce Aβ levels [].

(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt

Compound Description: This compound is a novel crystalline form of sodium acetate. It acts as an inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1) and is investigated for its potential in treating or preventing DGAT1 activity-related conditions or diseases in mammals, particularly humans. []

Compound Description: This compound, along with a series of other (4-[4-[5-(substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)-acetic acid derivatives, has been identified as a DGAT inhibitor. [] These compounds exhibit structural diversity in their substituted amino groups, allowing for the exploration of structure-activity relationships.

Compound Description: These compounds belong to the 2-amino-4-(pyridin-2-yl)-5,6-dihydro-4H-1,3-oxazine derivative class and have been explored for their activity as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and/or BACE-2. []

Relevance: Although these compounds share the pyridine ring system with {[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid, they exhibit significant structural differences, particularly the presence of the 1,3-oxazine ring and the absence of the trifluoromethyl group. These differences might lead to distinct binding modes and pharmacological profiles compared to the target compound. []

Umibecestat (CNP520)

Compound Description: Umibecestat, chemically known as 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid [6-((3R,6R)-5-amino-3,6-dimethyl-6-trifluoromethyl-3,6-dihydro-2H-[1,4]oxazin-3-yl)-5-fluoro-pyridin-2-yl]amide, is a potent, selective, and orally bioavailable BACE1 inhibitor. [] Preclinical studies demonstrated its efficacy in reducing amyloid-β levels in animal models, leading to its investigation in clinical trials for Alzheimer's disease prevention.

Properties

CAS Number

1016690-98-4

Product Name

{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetic acid

Molecular Formula

C8H6ClF3N2O2

Molecular Weight

254.59 g/mol

InChI

InChI=1S/C8H6ClF3N2O2/c9-5-1-4(8(10,11)12)2-13-7(5)14-3-6(15)16/h1-2H,3H2,(H,13,14)(H,15,16)

InChI Key

VGTKYLYNVSQFMH-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)NCC(=O)O)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1Cl)NCC(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.